molecular formula C9H8N2O2 B1499670 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 933736-80-2

2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1499670
CAS No.: 933736-80-2
M. Wt: 176.17 g/mol
InChI Key: QEPJBJZTNULYLP-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyridine and pyrrole, which are both significant structures in organic chemistry due to their presence in many natural products and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGFR signaling pathway, which is involved in various types of cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . By inhibiting this pathway, the compound can potentially slow down or halt the progression of these cancers .

Result of Action

The inhibition of FGFRs by this compound has been shown to have significant effects on cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibited the migration and invasion of these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a dry environment at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyrrole with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential as a pharmaceutical intermediate make it a valuable compound in research and industry .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8(9(12)13)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPJBJZTNULYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669115
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933736-80-2
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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